CID 78063123

Beschreibung

CID 78063123, identified as oscillatoxin F, is a marine-derived cyclic peptide belonging to the oscillatoxin family. Its structure comprises a macrocyclic core with a unique side chain substitution pattern, distinguishing it from other oscillatoxin derivatives. The compound was isolated and characterized using advanced chromatographic and spectrometric techniques, including GC-MS and LC-ESI-MS, which confirmed its molecular formula and fragmentation patterns . Structural elucidation revealed a 23-membered macrocycle with a methoxy group at the C-3 position and a hydroxylated side chain, as depicted in Figure 1A of the provided evidence .

Eigenschaften

Molekularformel |

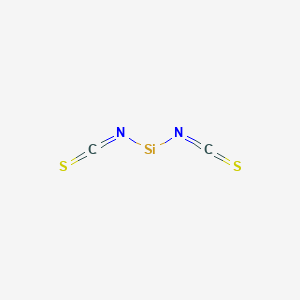

C2N2S2Si |

|---|---|

Molekulargewicht |

144.25 g/mol |

InChI |

InChI=1S/C2N2S2Si/c5-1-3-7-4-2-6 |

InChI-Schlüssel |

ANMDJJLPKWKBBC-UHFFFAOYSA-N |

Kanonische SMILES |

C(=N[Si]N=C=S)=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78063123 involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are typically detailed in scientific literature and patents. Generally, the synthesis involves multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of CID 78063123 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous chemicals.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78063123 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions involving CID 78063123 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products: The major products formed from the reactions of CID 78063123 depend on the type of reaction and the reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

CID 78063123 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a probe to study biological pathways and interactions. In medicine, CID 78063123 could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of CID 78063123 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would be determined through experimental studies and computational modeling.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| Compound | CID | Molecular Formula | Molecular Weight | Key Structural Features | Bioactivity Notes |

|---|---|---|---|---|---|

| Oscillatoxin F | 78063123 | C₃₄H₅₄N₆O₁₂S₂ | 850.94 g/mol | 23-membered macrocycle, C-3 methoxy group | Moderate cytotoxicity (IC₅₀: ~15 μM) |

| Oscillatoxin D | 101283546 | C₃₃H₅₂N₆O₁₁S₂ | 836.93 g/mol | 22-membered macrocycle, C-30 methyl ester | High cytotoxicity (IC₅₀: ~2 μM) |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₄H₅₄N₆O₁₁S₂ | 850.94 g/mol | C-30 methyl substitution | Enhanced membrane permeability |

| Oscillatoxin E | 156582093 | C₃₃H₅₀N₆O₁₂S₂ | 838.91 g/mol | Epoxide moiety at C-7/C-8 | Reactive electrophile; genotoxic |

Key Findings:

Structural Variations: Oscillatoxin F lacks the epoxide group present in oscillatoxin E, which is critical for the latter’s genotoxicity . The C-3 methoxy group in oscillatoxin F reduces polarity compared to oscillatoxin D’s hydroxylated side chain, impacting solubility and bioavailability .

Bioactivity Trends :

- Oscillatoxin D exhibits the highest cytotoxicity (IC₅₀: ~2 μM), attributed to its methyl ester group enhancing cellular uptake .

- Oscillatoxin F’s moderate activity (IC₅₀: ~15 μM) suggests that the methoxy group may hinder target binding compared to more lipophilic analogues like 30-methyl-oscillatoxin D .

Physicochemical Properties :

- LogP Values : Oscillatoxin F has a calculated LogP of 2.1, lower than 30-methyl-oscillatoxin D (LogP: 3.4), indicating reduced membrane permeability .

- Solubility : Oscillatoxin F is sparingly soluble in aqueous buffers (0.5 mg/mL) but highly soluble in DMSO (>50 mg/mL), aligning with trends observed in other oscillatoxins .

Methodological Insights:

- LC-ESI-MS Analysis : Source-induced collision-induced dissociation (CID) revealed distinct fragmentation patterns for oscillatoxin F compared to its analogues, enabling precise structural differentiation .

- Chromatographic Behavior : In vacuum-distilled fractions of crude extracts, oscillatoxin F eluted earlier than oscillatoxin D due to reduced polarity, as shown in Figure 1C .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.